![molecular formula C16H16N2O4 B2508329 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946247-44-5](/img/structure/B2508329.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide” is a solid compound with a color that is either colorless or slightly yellow . It is a part of the organoselenium class of compounds, which have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Synthesis Analysis
The synthesis of this compound involves the reaction of salicylic acids and acetylenic esters, both mono- and disubstituted . This reaction is mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones are then amidated at room temperature with primary amines to afford the corresponding salicylamides .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . This is followed by the amidation of the synthesized 1,3-benzodioxinones with primary amines .Physical And Chemical Properties Analysis
The compound is a solid with a color that is either colorless or slightly yellow . The molecular formula is C10H8O4, and the molecular weight is 192.17 g/mol .Scientific Research Applications
Synthesis of Novel Organo Selenium Compounds
This compound has been used in the synthesis of novel organo selenium compounds . These newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques .
Biochemistry
Organoselenium compounds, which include this compound, have been explored due to their potential applications in the field of biochemistry .
Organic Synthesis
This compound has potential applications in the field of organic synthesis .
Pharmaceutics
Organoselenium compounds, including this compound, have potential applications in pharmaceutics .
Ligand Chemistry
This compound has potential applications in ligand chemistry .
Semiconducting Materials
Organoselenium compounds, including this compound, have potential applications in the production of semiconducting materials .
Catalysis
This compound has potential applications in catalysis .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . The synthesis and physical properties of these MOFs have been reported .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields, as well as continued research into its synthesis and characterization . Further biological evaluation of various novel organoselenides synthesized in the laboratory is also underway .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(8-10-5-6-13-14(7-10)21-9-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-7H,1-4,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRKUHEAMWOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide |
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